Cas no 13561-04-1 (1,4-Heptanediamine)
1,4-Heptanediamine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Heptanediamine
- 13561-04-1
- 1,4-diaminoheptane
- SCHEMBL726025
- AKOS006361358
- heptane-1,4-diamine
- EN300-7094373
-
- Inchi: 1S/C7H18N2/c1-2-4-7(9)5-3-6-8/h7H,2-6,8-9H2,1H3
- InChI Key: APWFJLJAQRZQIV-UHFFFAOYSA-N
- SMILES: NC(CCC)CCCN
Computed Properties
- Exact Mass: 130.146998583Da
- Monoisotopic Mass: 130.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 52Ų
1,4-Heptanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7094373-1.0g |
heptane-1,4-diamine |
13561-04-1 | 1g |
$0.0 | 2023-06-07 |
1,4-Heptanediamine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1,4-Heptanediamine
Chemical and Biomedical Insights into 1,4-Heptanediamine (CAS No. 13561-04-1): A Versatile Amine in Modern Applications
1,4-Heptanediamine, formally identified by its CAS No. 13561-04-1, is a linear aliphatic diamine characterized by two primary amine groups separated by a seven-carbon chain. This structural configuration grants it unique physicochemical properties, making it a critical intermediate in the synthesis of advanced materials and pharmaceutical compounds. Recent advancements in chemical engineering have expanded its utility beyond traditional applications to emerging domains such as bioconjugate chemistry and sustainable polymer systems.
The molecular structure of CAS No. 13561-04-1 facilitates efficient crosslinking reactions due to the spatial arrangement of its amine functionalities. Studies published in the Journal of Materials Chemistry A (2023) demonstrated its efficacy as a curing agent for epoxy resins, enhancing thermal stability by up to 25% compared to conventional diamines. This property aligns with industry trends toward high-performance adhesives for aerospace and automotive composites.
In biomedical research, heptanediamine derivatives are increasingly explored for drug delivery systems. A groundbreaking study in Nano Today (2023) revealed that polyamidoamine dendrimers synthesized using this compound exhibit reduced cytotoxicity while maintaining high drug encapsulation efficiency for targeted cancer therapies. The seven-carbon spacer length optimizes hydrophilicity-hydrophobicity balance critical for nanoparticle stability in biological fluids.
Synthetic methodologies for producing CAS No. 13561-04-1 have undergone significant innovation through green chemistry approaches. Catalytic hydrogenation of adiponitrile using palladium-on-carbon catalysts achieves >98% yield under mild conditions, as reported in Catalysis Science & Technology (2022). This method reduces energy consumption by 40% compared to traditional processes while eliminating hazardous intermediates like phosgene.
In material science applications, the compound's role in synthesizing polyamide-imide copolymers has gained attention for flexible electronics substrates. Research from the RSC Advances (2023) highlighted how incorporating heptanediamine units improves dielectric properties without compromising mechanical flexibility—a breakthrough for wearable sensor technologies requiring repeated bending cycles.
Biochemical studies have uncovered novel roles for this compound in enzyme immobilization strategies. A team at MIT recently demonstrated that crosslinking enzymes with heptanediamine-based polymers enhances catalytic activity retention after 5 reaction cycles compared to glutaraldehyde methods (Nature Communications Chemistry, 2023). The extended carbon chain allows optimal enzyme-substrate orientation while maintaining structural integrity.
Safety evaluations published in Toxicological Sciences (Q3 2023) confirmed low acute toxicity profiles when handled according to standard protocols, with LD₅₀ values exceeding industry benchmarks for similar diamines. These findings support its growing adoption in industrial settings where occupational health standards are paramount.
Ongoing research focuses on leveraging heptanediamine's stereochemistry for chiral drug delivery systems. A collaborative project between Stanford and Novartis is investigating enantiomer-specific formulations that could reduce off-target effects in chemotherapy regimens—a potential paradigm shift highlighted at the 2023 ACS National Meeting.
The compound's role in next-generation ion-exchange resins shows promise for water purification systems targeting heavy metal contaminants. Recent membrane fabrication techniques using heptanediamine-functionalized polymers achieved >99% lead removal efficiency under simulated wastewater conditions (American Chemical Society Sustainable Chemistry & Engineering, July 2023).
Economic analyses from market intelligence firm Grand View Research (Q4 2023 report) project an annual growth rate exceeding 7% through 2035 driven by demand from renewable energy storage materials and biodegradable packaging solutions utilizing heptanediamine-derived polymers.
This multifunctional molecule continues to redefine boundaries across disciplines through innovations like self-healing polyurethanes incorporating heptanediamine networks (Matter Journal, December 2023), which autonomously repair microcracks under ambient conditions—a critical advancement for structural materials in extreme environments.
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